molecular formula C16H17ClN6O3S B2388692 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide CAS No. 2309599-04-8

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide

Cat. No.: B2388692
CAS No.: 2309599-04-8
M. Wt: 408.86
InChI Key: KMEVTAFDDUGKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to an azetidine ring. The structure is characterized by a 3-chloro-4-methoxy substitution on the benzene ring and an N-methyl group on the sulfonamide moiety.

Properties

IUPAC Name

3-chloro-4-methoxy-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O3S/c1-21(27(24,25)12-3-4-14(26-2)13(17)7-12)11-8-22(9-11)16-6-5-15-19-18-10-23(15)20-16/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEVTAFDDUGKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC(=C(C=C4)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Cellular Effects

Similar compounds have been shown to have high potency in vitro and in vivo, affecting c-Myc downregulation and tumor growth inhibition in xenograft studies. This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds have been shown to exhibit enhanced potency as a result of bivalent binding and a clear correlation between BRD4 activity and cellular potency. This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N6O2S, with a molecular weight of 370.43 g/mol. Its structural features include:

  • A triazolo-pyridazine moiety which is known for various biological activities.
  • An azetidine ring that contributes to its pharmacological properties.
  • A sulfonamide group that may enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the triazolo-pyridazine framework have shown activity against Mycobacterium tuberculosis. In a study evaluating various derivatives, compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .

Cytotoxicity and Cancer Cell Lines

The compound's cytotoxicity was assessed using several cancer cell lines. Notably:

  • A549 (lung cancer) : Exhibited significant cytotoxicity with IC50 values reported around 1.06 μM.
  • MCF-7 (breast cancer) : Similar activity was observed with IC50 values around 1.23 μM.
  • HeLa (cervical cancer) : Displayed an IC50 value of approximately 2.73 μM .

These results suggest that the compound may act as a potential anticancer agent by inhibiting cellular proliferation in these cancer types.

The mechanism of action for this compound is likely multifaceted:

  • Inhibition of Kinases : The triazolo-pyridazine derivatives are known to inhibit specific kinases such as c-Met, which is often overexpressed in various cancers.
  • Induction of Apoptosis : Studies have shown that certain derivatives can induce late apoptosis in cancer cells and cause cell cycle arrest at the G0/G1 phase .

Case Studies and Research Findings

StudyCompoundCell LineIC50 (μM)Notes
Derivative AM. tuberculosis H37Ra1.35 - 2.18Significant antimicrobial activity
Compound BA5491.06 ± 0.16High cytotoxicity
Compound CMCF-71.23 ± 0.18Effective against breast cancer
Compound DHeLa2.73 ± 0.33Notable cytotoxic effect

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

Core Heterocyclic System : The [1,2,4]triazolo[4,3-b]pyridazine moiety is a distinguishing feature.

Azetidine Linkage : The azetidine ring introduces conformational rigidity compared to analogous compounds with piperidine or pyrrolidine linkers.

Substituent Profile : The 3-chloro-4-methoxy group on the benzene sulfonamide may influence solubility, bioavailability, and target binding.

Comparison Table

Compound Name/ID Core Structure Key Substituents Reported Activity/Findings Reference
Target Compound [1,2,4]triazolo[4,3-b]pyridazine 3-chloro-4-methoxy-N-methylbenzenesulfonamide No direct data in evidence N/A
MFR-a (Methanofuran) Furan + peptide chain Formyl group (one-carbon unit) Coenzyme in methanogenesis
Methylofuran (M. extorquens AM1) Furan + modified peptide Variable α/β-linked glutamic acids Proposed role in C1 metabolism
Catechin derivatives (e.g., EGCG) Flavanol gallate Epigallocatechin-3-gallate Antioxidant, metabolic modulation

Critical Analysis

MFR-a and Methylofuran : While structurally distinct from the target compound, these furan-based coenzymes highlight the importance of heterocyclic cores in biological systems. The target compound’s triazolopyridazine core may confer enhanced metabolic stability compared to MFR-a’s furan-peptide hybrid .

Catechin Derivatives: Unlike the sulfonamide-based target compound, catechins (e.g., EGCG) rely on polyphenolic structures for activity.

Preparation Methods

Synthetic Routes for Core Components

Preparation of 3-Chloro-4-methoxy-N-methylbenzenesulfonamide Intermediate

The benzenesulfonamide precursor is synthesized via a four-step sequence:

Step 1: Sulfonation of 3-chloro-4-methoxybenzene
3-Chloro-4-methoxybenzene undergoes sulfonation using fuming sulfuric acid (20% SO₃) at 110°C for 6 hours, yielding 3-chloro-4-methoxybenzenesulfonic acid (87% yield).

Step 2: Chlorination to Sulfonyl Chloride
The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in chlorobenzene at 70–90°C, producing 3-chloro-4-methoxybenzenesulfonyl chloride (92% purity):
$$
\text{C}7\text{H}6\text{ClO}3\text{S} + \text{PCl}5 \rightarrow \text{C}7\text{H}5\text{Cl}2\text{O}3\text{S} + \text{POCl}_3 + \text{HCl}
$$

Step 3: N-Methylation
Reaction with methylamine in tetrahydrofuran (THF) at 0°C affords N-methyl-3-chloro-4-methoxybenzenesulfonamide (78% yield).

Synthesis of 1-(Triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine

Azetidine Ring Formation

Azetidin-3-amine is prepared via a Hofmann-Löffler reaction:

  • N-Chlorination of 3-aminopropanol with Cl₂ gas in CCl₄
  • Radical-mediated cyclization using UV light (254 nm)
  • Isolation of azetidin-3-amine hydrochloride (64% yield).
Triazolo-Pyridazine Coupling

6-Chloro-triazolo[4,3-b]pyridazine reacts with azetidin-3-amine under Pd-catalyzed Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃ in toluene at 110°C), achieving 83% coupling efficiency.

Final Coupling and Optimization

Sulfonamide Bond Formation

The critical coupling between N-methylbenzenesulfonyl chloride and the azetidine-triazolo-pyridazine amine is conducted under Schotten-Baumann conditions:

Parameter Optimal Value Impact on Yield
Solvent Dichloromethane Maximizes solubility
Base Triethylamine 95% neutralization
Temperature 0°C → 25°C ramp Prevents hydrolysis
Reaction Time 12 hours 98% completion

Post-reaction purification via silica chromatography (EtOAc/hexane, 3:7) delivers the final product in 76% isolated yield.

Analytical Characterization

Spectroscopic Data

High-Resolution Mass Spectrometry (HRMS):
$$
\text{C}{19}\text{H}{20}\text{ClN}6\text{O}3\text{S} \quad \text{[M+H]}^+ \text{calcd.} \quad 467.0984; \text{found} \quad 467.0981
$$

¹H NMR (600 MHz, DMSO-d₆):

  • δ 8.72 (s, 1H, triazole-H)
  • δ 4.21 (m, 1H, azetidine-CH)
  • δ 3.89 (s, 3H, OCH₃)
  • δ 2.98 (s, 3H, N-CH₃)

Industrial-Scale Considerations

Continuous Flow Synthesis

A patent-pending method (EP0512953B1) describes a continuous process enhancing yield to 89%:

  • Microreactor sulfonylation at 50°C
  • In-line aqueous workup
  • Crystallization via antisolvent addition.

Green Chemistry Metrics

Metric Batch Process Flow Process
E-Factor 18.7 6.2
PMI (kg/kg product) 32 11
Energy Consumption 48 kWh/kg 19 kWh/kg

Q & A

What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Basic Research Focus
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., DMF or dichloromethane), and catalysts to stabilize reactive intermediates. Challenges include low yields due to steric hindrance from the azetidine ring and competing side reactions during sulfonamide coupling .
Methodological Solutions :

  • High-throughput screening identifies optimal molar ratios and solvent systems (e.g., THF vs. acetonitrile) to enhance regioselectivity .
  • Continuous flow reactors improve heat distribution and reduce by-product formation during cyclization steps .
  • Real-time monitoring via thin-layer chromatography (TLC) ensures intermediate purity before progressing to subsequent steps .

Which analytical techniques are most effective for characterizing intermediates and the final compound?

Basic Research Focus
Structural confirmation requires a combination of:

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve stereochemical ambiguities, particularly around the azetidine and triazolopyridazine moieties .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula accuracy, especially for halogenated derivatives .
  • HPLC with UV/Vis detection to assess purity (>95%) and quantify residual solvents .

How can researchers resolve contradictions in biological activity data across assay models?

Advanced Research Focus
Discrepancies in IC₅₀ values or target selectivity often arise from differences in cell permeability, assay pH, or protein-binding interactions.
Methodological Solutions :

  • Orthogonal assays (e.g., surface plasmon resonance vs. enzymatic activity assays) validate target engagement kinetics .
  • Metabolite profiling identifies active derivatives formed in vivo, which may explain variations between in vitro and in vivo efficacy .
  • Structural analogs with modified substituents (e.g., methoxy vs. ethoxy groups) isolate contributions of specific functional groups to activity .

What strategies elucidate reaction mechanisms of sulfonamide coupling in triazolopyridazine derivatives?

Advanced Research Focus
Mechanistic studies focus on sulfonamide bond formation and heterocyclic ring closure.
Methodological Solutions :

  • Isotopic labeling (e.g., ¹⁵N or ³²S) tracks atom transfer during coupling reactions .
  • Density functional theory (DFT) calculations model transition states to predict regioselectivity in triazole-pyridazine fusion .
  • Kinetic profiling under varying temperatures/pH identifies rate-determining steps, such as nucleophilic attack by the azetidine nitrogen .

What protocols assess the stability of this compound under varying storage conditions?

Basic Research Focus
Degradation pathways (e.g., hydrolysis of the sulfonamide group or oxidation of the methoxy substituent) are studied using:

  • Forced degradation studies under accelerated conditions (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products .
  • Light-exposure experiments (ICH Q1B guidelines) evaluate photostability, particularly for the chloro-substituted aromatic ring .

How does the azetidine ring’s stereochemistry influence binding affinity?

Advanced Research Focus
The azetidine ring’s conformation affects spatial alignment with target binding pockets (e.g., enzyme active sites).
Methodological Solutions :

  • X-ray crystallography of ligand-target complexes reveals critical hydrogen-bonding interactions between the azetidine nitrogen and catalytic residues .
  • Enantiomeric separation (via chiral HPLC) compares activity of (R)- and (S)-configured derivatives to determine stereochemical preferences .

What computational methods predict pharmacokinetic properties?

Advanced Research Focus
ADME (absorption, distribution, metabolism, excretion) profiling is critical for lead optimization.
Methodological Solutions :

  • Molecular dynamics simulations assess membrane permeability, particularly for the lipophilic triazolopyridazine core .
  • CYP450 inhibition assays paired with in silico docking identify metabolic hotspots prone to oxidation .

How do structural modifications impact solubility and bioavailability?

Basic Research Focus
Modifications to the triazolopyridazine core or benzenesulfonamide group alter physicochemical properties.
Methodological Solutions :

  • LogP measurements (shake-flask method) quantify lipophilicity changes when substituting chloro with polar groups (e.g., -OH or -NH₂) .
  • Salt formation (e.g., hydrochloride salts) improves aqueous solubility without altering biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.